molecular formula C13H17N3O3 B7352316 (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one

(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one

Cat. No. B7352316
M. Wt: 263.29 g/mol
InChI Key: MDMHMMWVQBQTDI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one, also known as P3O, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound belongs to the class of diazepanones, which have been shown to have a wide range of biological activities.

Scientific Research Applications

(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders. This compound has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.

Mechanism of Action

The exact mechanism of action of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. The compound has also been shown to increase the duration of pentobarbital-induced sleep, suggesting that it may have hypnotic effects as well. This compound has not been studied extensively in humans, so its effects on human physiology are not well understood.

Advantages and Limitations for Lab Experiments

(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, so it may have unique properties that make it useful for research. The compound is also relatively easy to synthesize, making it readily available for use in experiments.
One limitation of this compound is that its effects on human physiology are not well understood, so caution should be taken when interpreting data from animal models. Additionally, this compound has not been studied extensively in vivo, so its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several potential future directions for research on (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Further studies are needed to determine the efficacy of this compound in humans and to understand its mechanism of action.
Another area of interest is the development of new compounds based on the structure of this compound. The diazepanone class of compounds has been shown to have a wide range of biological activities, so there is potential for the development of new compounds with novel properties.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. The compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, and its mechanism of action is believed to involve positive allosteric modulation of the GABA receptor. Further studies are needed to determine the efficacy of this compound in humans and to explore its potential for the development of new compounds with novel properties.

Synthesis Methods

The synthesis of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinylacetic acid with tert-butyl carbamate to form an intermediate. This intermediate is then reacted with 3-methyl-1,4-diaminobutane to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with good purity.

properties

IUPAC Name

(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10-13(18)15-6-3-7-16(10)12(17)9-19-11-4-2-5-14-8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMHMMWVQBQTDI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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